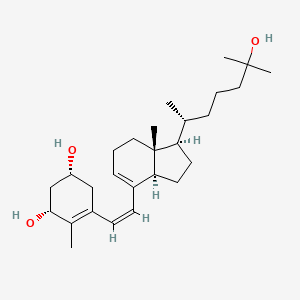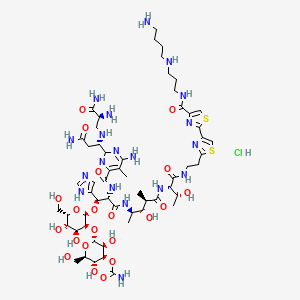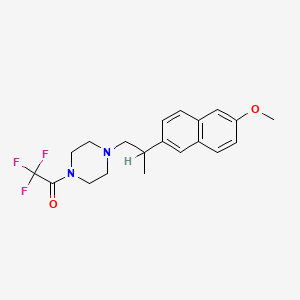
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a propyl chain, and a piperazine ring substituted with a trifluoroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxy-2-naphthalene, is first prepared or obtained.
Attachment of the Propyl Chain: The 6-methoxy-2-naphthalene is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group at the 2-position.
Formation of the Piperazine Ring: The propyl-substituted naphthalene derivative is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Introduction of the Trifluoroacetyl Group: Finally, the piperazine derivative is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 4-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthalenyl derivative.
Reduction: Formation of 4-hydroxy-piperazine derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The methoxy-naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The trifluoroacetyl group may enhance the compound’s binding affinity through electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methoxy-2-naphthyl)ethylisocyanid
- 2-Methoxynaphthalene
- 1-(6-Methoxy-2-naphthalenyl)-1-heptanone
Uniqueness
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is unique due to the presence of both a trifluoroacetyl group and a piperazine ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
72278-80-9 |
|---|---|
Molekularformel |
C20H23F3N2O2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23F3N2O2/c1-14(13-24-7-9-25(10-8-24)19(26)20(21,22)23)15-3-4-17-12-18(27-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI-Schlüssel |
LWAKZHFREXVCDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)C(=O)C(F)(F)F)C2=CC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


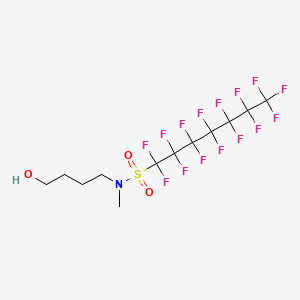


![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
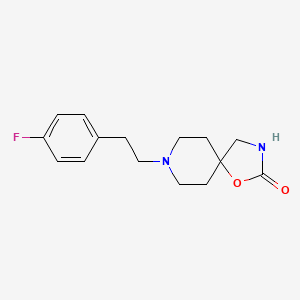
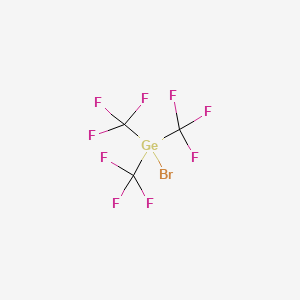
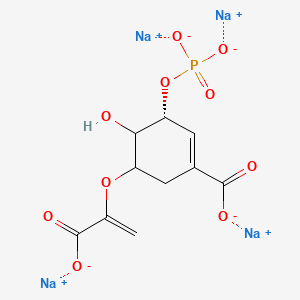
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)

